PDE4A High-Affinity Rolipram Binding Site (HARBS) Displacement — ~667-Fold Weaker Affinity Than Rolipram Defines a Distinct Pharmacological Profile
1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide was evaluated for its ability to displace [³H]rolipram from the high-affinity rolipram binding site (HARBS) on PDE4 in rat brain membranes, yielding an IC₅₀ of 2,000 nM [1]. This contrasts with rolipram itself, which binds PDE4A with an IC₅₀ of approximately 3 nM in recombinant enzyme assays [2]. The approximately 667-fold difference (2,000 nM vs. 3 nM) indicates that N1-aminopropyl-N,N-dimethyl-substituted pyrrolidine-2-carboxamide does not compete effectively at the rolipram-defined high-affinity catalytic-site conformer of PDE4, suggesting that its binding mode, if any, maps to a distinct conformer or an allosteric site outside the classical HARBS pharmacophore. This binding profile is fundamentally different from the potent PDE4 catalytic-site inhibitor phenotype and may be leveraged for probing PDE4 conformer-selective pharmacology without triggering the emetic side effects associated with high-affinity HARBS engagement [3]. The PDE3 selectivity counter-screen (IC₅₀ > 20,000 nM against human PDE3A/3B) further confirms that the compound does not exhibit broad phosphodiesterase polypharmacology [4].
| Evidence Dimension | PDE4 HARBS binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,000 nM |
| Comparator Or Baseline | Rolipram: IC₅₀ = 3 nM (PDE4A recombinant); IC₅₀ = 130 nM (PDE4B); IC₅₀ = 240 nM (PDE4D) |
| Quantified Difference | ~667-fold weaker binding at HARBS vs. rolipram PDE4A; >10-fold selectivity window over PDE3 (IC₅₀ > 20,000 nM) |
| Conditions | [³H]rolipram displacement from HARBS in rat brain membranes; recombinant human PDE3A/3B enzymatic assay |
Why This Matters
Researchers investigating PDE4 conformer-specific pharmacology or seeking tool compounds that avoid high-affinity HARBS-related emetic liability should select this compound over rolipram or piclamilast, whose nanomolar HARBS affinity precludes such mechanistic discrimination.
- [1] BindingDB. BDBM50218416 (CHEMBL316449). IC₅₀: 2.00E+3 nM. Assay: Displacement of [³H]rolipram from high affinity binding site (HARBS) in rat brain membrane. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50218416 View Source
- [2] MacKenzie SJ, Houslay MD. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms: PDE4A IC₅₀ ≈ 3 nM, PDE4B IC₅₀ ≈ 130 nM, PDE4D IC₅₀ ≈ 240 nM. Biochem J. 2000. Data also curated in ChEMBL and MCE product documentation. Available at: https://www.medchemexpress.cn/rolipram.html View Source
- [3] Rutten K, Prickaerts J, Blokland A. Rolipram: a PDE4 inhibitor with antidepressant properties — review of HARBS pharmacology and emetic liability. Neuropharmacology. 2009. Referenced in ScienceDirect topic summary. Available at: https://www.sciencedirect.com/topics/neuroscience/rolipram View Source
- [4] BindingDB. BDBM50218416 (CHEMBL316449). IC₅₀: >2.00E+4 nM against human cGMP-inhibited 3',5'-cyclic phosphodiesterase 3A/3B. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50218416 View Source
